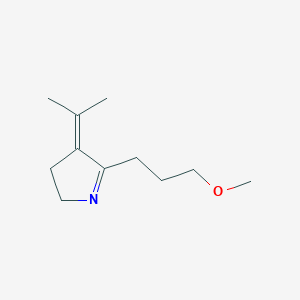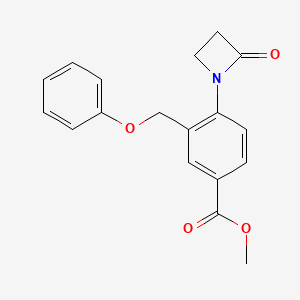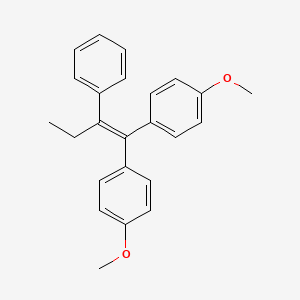
5-(3-Methoxypropyl)-4-(propan-2-ylidene)-3,4-dihydro-2H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Methoxypropyl)-4-(propan-2-ylidene)-3,4-dihydro-2H-pyrrole is an organic compound with a unique structure that includes a pyrrole ring substituted with a methoxypropyl group and a propan-2-ylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxypropyl)-4-(propan-2-ylidene)-3,4-dihydro-2H-pyrrole typically involves the reaction of a pyrrole derivative with appropriate alkylating agents under controlled conditions. One common method involves the use of a base-catalyzed alkylation reaction, where the pyrrole derivative is treated with 3-methoxypropyl bromide and propan-2-ylidene bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Methoxypropyl)-4-(propan-2-ylidene)-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxypropyl or propan-2-ylidene groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new substituted pyrrole derivatives.
Applications De Recherche Scientifique
5-(3-Methoxypropyl)-4-(propan-2-ylidene)-3,4-dihydro-2H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(3-Methoxypropyl)-3,4-dihydro-2H-pyrrole: Lacks the propan-2-ylidene group.
4-(Propan-2-ylidene)-3,4-dihydro-2H-pyrrole: Lacks the methoxypropyl group.
5-(3-Hydroxypropyl)-4-(propan-2-ylidene)-3,4-dihydro-2H-pyrrole: Contains a hydroxypropyl group instead of a methoxypropyl group.
Uniqueness
5-(3-Methoxypropyl)-4-(propan-2-ylidene)-3,4-dihydro-2H-pyrrole is unique due to the presence of both the methoxypropyl and propan-2-ylidene groups, which confer distinct chemical and biological properties
Propriétés
| 85687-68-9 | |
Formule moléculaire |
C11H19NO |
Poids moléculaire |
181.27 g/mol |
Nom IUPAC |
5-(3-methoxypropyl)-4-propan-2-ylidene-2,3-dihydropyrrole |
InChI |
InChI=1S/C11H19NO/c1-9(2)10-6-7-12-11(10)5-4-8-13-3/h4-8H2,1-3H3 |
Clé InChI |
XAYBLLKQWRTPPA-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1CCN=C1CCCOC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azabicyclo[4.2.0]octane--iodomethane (1/1)](/img/structure/B14420502.png)
![2-[(4-Nitrophenyl)methylidene]cycloheptane-1,3-dione](/img/no-structure.png)
![Phenol, 4-[(2-naphthalenylimino)methyl]-](/img/structure/B14420531.png)


![1-Methoxy-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene](/img/structure/B14420557.png)
![3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene](/img/structure/B14420593.png)


